Monomeric vs. Dimeric Architecture in Ag(I) PNP Complexes
X-ray crystallography of [Ag(PNPtBu)]BF₄ reveals a monomeric, two-coordinate cationic structure with Ag–P distances of 2.3986(5) and 2.3991(5) Å and a P–Ag–P angle of 157.87(2)° [1]. In contrast, the diarylamido-based PNP silver(I) complex reported by DeMott et al. (2007) exists as a dimer, [(PNP)Ag]₂, both in solution and in the solid state, with ligand-bridged dinuclear connectivity [2]. The monomeric nature of [Ag(PNPtBu)]BF₄ eliminates the dimer dissociation step required for transmetalation, enabling direct, stoichiometric PNP transfer.
| Evidence Dimension | Molecularity in solid state and solution |
|---|---|
| Target Compound Data | Monomeric; Ag–P 2.3986(5)/2.3991(5) Å; P–Ag–P 157.87(2)°; Ag–N 2.4642(17) Å |
| Comparator Or Baseline | [(PNP)Ag]₂ (DeMott 2007): dimeric in solution and solid state; ligand-bridged dinuclear structure |
| Quantified Difference | Monomeric vs. dimeric architecture; ~0.07 Å longer Ag–N distance in [Ag(PNPtBu)]BF₄ indicating weaker pyridine coordination |
| Conditions | Single-crystal X-ray diffraction; THF/pentane crystallization for target; conditions per DeMott et al. for comparator |
Why This Matters
Monomeric structure eliminates the kinetic barrier of dimer dissociation during transmetalation, enabling faster and cleaner PNP transfer to target metals.
- [1] van der Vlugt, J. I.; Siegler, M. A.; Janssen, M.; Vogt, D.; Spek, A. L. Organometallics 2009, 28 (24), 7025–7032. View Source
- [2] DeMott, J. C.; Basuli, F.; Kilgore, U. J.; Foxman, B. M.; Huffman, J. C.; Ozerov, O. V.; Mindiola, D. J. Inorg. Chem. 2007, 46 (16), 6271–6276. View Source
